molecular formula C7H11F3N2O B1465189 3-(Methylamino)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one CAS No. 1247519-63-6

3-(Methylamino)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one

Cat. No. B1465189
CAS RN: 1247519-63-6
M. Wt: 196.17 g/mol
InChI Key: LBAHDDQZOVYEQJ-UHFFFAOYSA-N
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Description

3-(Methylamino)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one, also known as 3-MeO-2'-Oxo-PCE or Methoxetamine, is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. It was first synthesized in 1999 by a team of chemists at Parke-Davis, a subsidiary of Pfizer. Methoxetamine has gained popularity among researchers due to its unique properties and potential therapeutic applications.

Scientific Research Applications

Stereoselective Synthesis in Antibiotic Development

3-(Methylamino)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one has been instrumental in the development of antibiotics targeting community-acquired respiratory tract infections, particularly against multidrug-resistant organisms. Notably, this compound serves as a critical intermediate in the synthesis of PF-00951966, showcasing the compound's significance in medicinal chemistry. A highly efficient, stereoselective synthesis pathway has been designed, optimizing yields and stereoselectivity, crucial for the compound's pharmacological activity (Lall et al., 2012).

NMR Studies and Tautomerism

The compound's structural dynamics have been explored through NMR studies, particularly focusing on its tautomerism. It exists primarily in the amino tautomer form in solution, and extensive NMR data has been compiled to understand its behavior in various chemical environments. These studies not only elucidate the compound's structural properties but also enhance our understanding of its reactivity and stability under different conditions (Spiessens & Anteunis, 2010).

Polymer Chemistry Applications

3-(Methylamino)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one has found applications in the synthesis of novel polyamide-imides (PAIs). These PAIs exhibit remarkable solubility, thermal stability, and low refractive indexes, making them suitable for advanced material applications where these properties are paramount. The incorporation of the compound into the PAI structure significantly contributes to the desirable physical and chemical properties of these polymers (Shockravi et al., 2009).

Anticancer Activity

The compound has been utilized in the synthesis of 4H-Pyran derivatives through a microwave-assisted procedure. These derivatives have been evaluated for their anticancer activity against various human cancer cell lines, highlighting the compound's potential role in the development of new anticancer agents. The synthesis process's efficiency and the significant bioactivity of the resulting compounds underscore the compound's value in pharmaceutical research (Hadiyal et al., 2020).

properties

IUPAC Name

3-(methylamino)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F3N2O/c1-11-5-2-3-12(6(5)13)4-7(8,9)10/h5,11H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBAHDDQZOVYEQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCN(C1=O)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Methylamino)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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